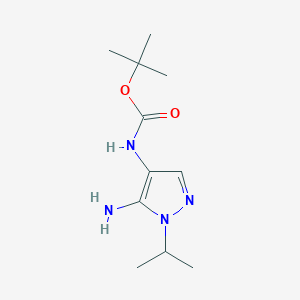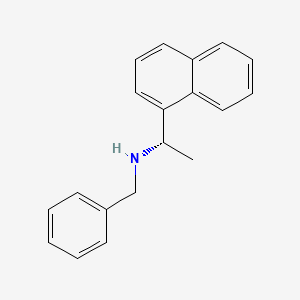![molecular formula C11H14BF3KNO- B11744758 [4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium is a chemical compound with the molecular formula C11H14BF3KNO and a molecular weight of 283.14 g/mol. This compound is used as a pharmaceutical intermediate, assisting in the development of drugs targeting specific conditions. Its unique chemical properties make it an essential component in the synthesis of therapeutic agents effective against various diseases.
Preparation Methods
The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in cross-coupling reactions and polymerization catalysts.
Biology: This compound is utilized in the development of biomedicine chemicals for drug development.
Medicine: It acts as a pharmaceutical intermediate, aiding in the synthesis of therapeutic agents for various diseases.
Industry: It is employed in industrial processes such as printing methods and the production of ceramic green bodies.
Mechanism of Action
The mechanism of action of [4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium involves its interaction with specific molecular targets and pathways. It acts as a pharmaceutical intermediate, facilitating the development of drugs that target specific conditions. The compound’s unique chemical properties enable it to participate in various biochemical pathways, contributing to its effectiveness in drug synthesis.
Comparison with Similar Compounds
[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium can be compared with similar compounds such as:
Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate: This compound shares similar chemical properties and applications.
Potassium [4-(diethylcarbamoyl)phenyl]trifluoroborate: Another closely related compound with comparable uses in biomedicine and industrial processes.
The uniqueness of this compound lies in its specific molecular structure and its effectiveness as a pharmaceutical intermediate.
Properties
Molecular Formula |
C11H14BF3KNO- |
|---|---|
Molecular Weight |
283.14 g/mol |
InChI |
InChI=1S/C11H14BF3NO.K/c1-3-16(4-2)11(17)9-5-7-10(8-6-9)12(13,14)15;/h5-8H,3-4H2,1-2H3;/q-1; |
InChI Key |
XCHNBZVXWIIYMH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N(CC)CC)(F)(F)F.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11744675.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744678.png)
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744681.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11744692.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744694.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)

